![molecular formula C19H20ClN5OS B2956776 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1171747-96-8](/img/structure/B2956776.png)
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Chlorine gas or N-chlorosuccinimide
Conditions: Controlled chlorination under an inert atmosphere
Reaction: Chlorination of the appropriate precursor.
Step 3: Synthesis of the Pyrimidine Core
Reagents: 2-methylthiopyrimidine-4-carboxamide
Conditions: Utilizing specific catalysts and solvents
Reaction: Assembly of the pyrimidine ring with the carboxamide group.
Step 4: Coupling the Pyrazole and Pyrimidine Moieties
Reagents: Appropriate coupling agents such as EDCI or DCC
Conditions: Room temperature or slightly elevated temperature
Reaction: Coupling reaction to link the pyrazole and pyrimidine rings.
Industrial Production Methods
Industrial methods typically follow similar steps but are optimized for large-scale production, including continuous flow processes, high-throughput synthesis, and automated reaction monitoring to ensure consistency and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Pyrazole Moiety
Reagents: 4-methylphenylhydrazine and acetylacetone
Conditions: Acidic or basic catalysis
Reaction: Condensation reaction to form the pyrazole ring.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation:
Example: Reaction with peroxides to form sulfoxides or sulfones.
Conditions: Presence of oxidizing agents like m-chloroperbenzoic acid.
Reduction:
Example: Reduction of the nitro group (if present) to an amine.
Conditions: Use of reducing agents such as lithium aluminum hydride.
Substitution:
Example: Halogenation or alkylation at specific positions.
Conditions: Utilization of halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
Sulfoxides or sulfones (from oxidation).
Amines (from reduction).
Alkylated or halogenated derivatives (from substitution).
Wissenschaftliche Forschungsanwendungen
Chemistry
Ligand Design: Used in the development of novel ligands for metal complexation studies.
Catalysis: Serves as a precursor or an active component in catalytic systems.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications.
Receptor Binding Studies: Analyzed for its interaction with biological receptors.
Medicine
Drug Development: Potential therapeutic agent due to its unique functional groups that can interact with biological targets.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles in biological systems.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use as a component in agrochemicals for pest control or growth regulation.
Wirkmechanismus
The mechanism by which 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors.
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Interaction: It can bind to specific receptors, triggering or blocking signaling pathways that result in a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-N-{1-[5-ethyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-bromo-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(ethoxysulfanyl)pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, making it versatile for various chemical reactions and applications in multiple fields.
The presence of the chlorine atom, the methylsulfanyl group, and the carboxamide moiety allows for unique interactions and properties not always observed in its analogs.
Eigenschaften
IUPAC Name |
5-chloro-N-[1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-11-5-7-14(8-6-11)25-13(3)15(9-22-25)12(2)23-18(26)17-16(20)10-21-19(24-17)27-4/h5-10,12H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWZAQNWFSGHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(C)NC(=O)C3=NC(=NC=C3Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
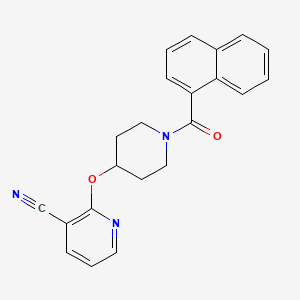
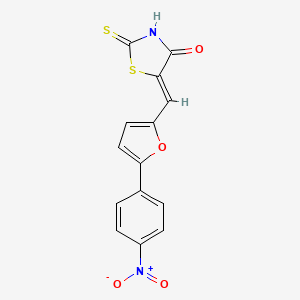
![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)
![6-{[(4-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)
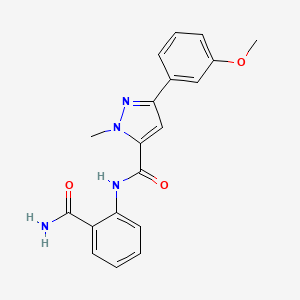
![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2956705.png)
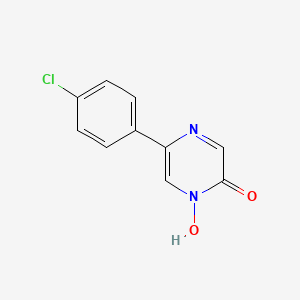
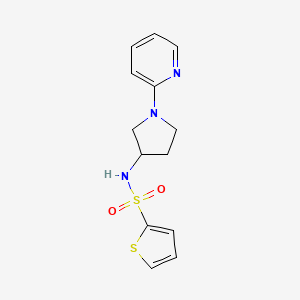
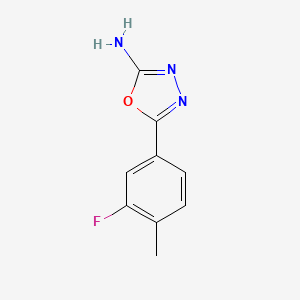
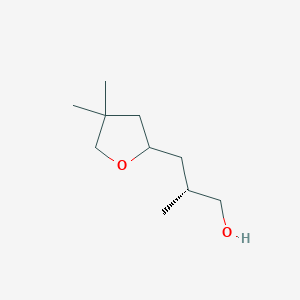
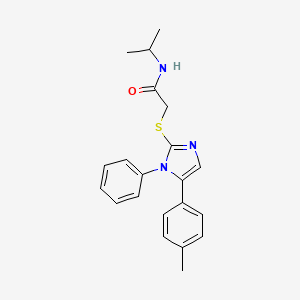
![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
